REACTION_CXSMILES
|
[O:1]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:16]1[C:25]2[C:20](=CC=CC=2)[CH:19]=[CH:18][C:17]=1[C:26](=[O:28])[CH3:27]>>[O:1]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH:27][C:26]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:25][CH:16]=2)=[O:28])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Synthesised
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Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |